

# LMK-235 osteogenic differentiation vs MS-275

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lmk-235

CAS No.: 1418033-25-6

Cat. No.: S548546

Get Quote

## Direct Comparison: LMK-235 vs. MS-275

The table below summarizes the core differences between these two inhibitors based on available research data.

| Feature                            | LMK-235                                                                                      | MS-275 (Entinostat)                                                             |
|------------------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Primary HDAC Targets               | Class IIa (HDAC4, HDAC5) [1] [2]                                                             | Class I (HDAC1, HDAC3) [3] [4]                                                  |
| Key Signaling Pathways             | VEGF/AKT/mTOR [1] [5]; BMP-Smad [6]                                                          | p38/JNK/CREB/ $\beta$ -catenin [3] [4]                                          |
| Effective Concentration (In Vitro) | 50-100 nM (Dental Pulp Cells) [1] [5]                                                        | 5-10 nM (Dental Pulp Stem Cells) [3] [4]                                        |
| Key Upregulated Markers            | DSPP, Runx2, ALP, Osteocalcin [1] [5]                                                        | DMP-1, DSPP, Runx2, ALP [3] [4]                                                 |
| Reported Effects                   | Promotes odontoblast & osteoblast differentiation; suppresses osteoclastogenesis [1] [7] [8] | Promotes odontoblast differentiation; induces cell cycle arrest at G2/M [3] [4] |

| Feature                         | LMK-235                                                                                          | MS-275 (Entinostat)                                                               |
|---------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Potential Research Applications | Dental tissue regeneration; bone defect repair (dual anabolic/anti-catabolic effect) [7] [8] [5] | Dental tissue regeneration; oncology research (differentiation induction) [3] [4] |

## LMK-235: Key Experimental Data

**LMK-235** functions as a potent and selective inhibitor of HDAC4 and HDAC5, which are Class IIa HDACs [1] [2]. Its pro-differentiation effects are concentration-dependent.

- **Cell Models Used:** Studies commonly use **human dental pulp cells (DPCs)** isolated from third molars [1] [5] and **bone marrow-derived mesenchymal stem cells (BMSCs)** [8].
- **Optimal Concentration:** In DPCs, a concentration of **100 nM** was found to effectively promote differentiation without reducing cell proliferation [1] [5].
- **Key Outcomes:** Treatment with 100 nM **LMK-235** led to:
  - **Increased mRNA and protein expression** of odontoblast/osteoblast markers, including **DSPP, Runx2, ALP, and Osteocalcin** [1] [5].
  - Enhanced **ALP enzyme activity** and increased formation of **mineralized nodules** (detected by Alizarin Red S staining) [1] [5].
  - Upregulation of the **VEGF/AKT/mTOR signaling pathway**, suggesting its involvement in the differentiation process [1] [5].
- **Broader Implications:** A 2024 study confirmed that **LMK-235** not only promotes osteoblast formation but also suppresses osteoclast differentiation, highlighting its potential for treating bone loss conditions [7] [8].

## MS-275: Key Experimental Data

MS-275 primarily targets Class I HDACs, specifically HDAC1 and HDAC3 [3] [4]. Its action is also highly dependent on concentration.

- **Cell Model Used:** Research focuses on **human dental pulp stem cells (DPSCs)** [3] [4].
- **Optimal Concentration:** The most effective and non-cytotoxic concentrations for promoting odontoblast differentiation were found to be **5 nM and 10 nM** [3] [4].
- **Key Outcomes:** Treatment with 5-10 nM MS-275 resulted in:

- **Significant upregulation** of dentin-related proteins like **DMP-1, DSPP, Runx2, and ALP** (over 1.6-fold increase on average) [3] [4].
- Activation of the **p38/JNK/CREB/β-catenin** signaling axis, but not the ERK pathway [3] [4].
- **Reduction in cell proliferation** due to cell cycle arrest in the G0/G1 phase, alongside a **decrease in stem cell surface markers (CD73, CD146)**, indicating a shift from proliferation to differentiation [3] [4].

## Experimental Workflow Overview

The diagram below outlines a generalized experimental workflow used in the cited studies to evaluate the differentiation effects of HDAC inhibitors.



[Click to download full resolution via product page](#)

## Key Considerations for Researchers

When deciding between these compounds for a research project, consider the following:

- **Choice of Inhibitor:** Your selection should align with the biological question. If your focus is on **Class IIa HDACs (HDAC4/5)** and their role in bone and dentin formation, particularly in models where balancing osteoblast and osteoclast activity is key, **LMK-235** is the appropriate tool. If you are

investigating the role of **Class I HDACs (HDAC1/3)** in cell fate determination and cell cycle control, **MS-275** would be more suitable [3] [1] [7].

- **Cell Type Matters:** The response can vary significantly depending on the cell type used (e.g., DPSCs vs. DPCs). Always consult literature relevant to your specific cellular model [3] [1].
- **Concentration is Critical:** The effects of both inhibitors are concentration-dependent. Using concentrations higher than those cited (e.g., >20 nM for MS-275, >250 nM for **LMK-235**) can lead to reduced proliferation or increased cytotoxicity, which may confound differentiation studies [3] [1] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. HDAC inhibitor LMK-235 promotes the odontoblast ... [pmc.ncbi.nlm.nih.gov]
2. LMK-235 | HDAC4/5 Inhibitor [medchemexpress.com]
3. The Histone Deacetylase Inhibitor ( MS - 275 ) Promotes Differentiation ... [pmc.ncbi.nlm.nih.gov]
4. The Histone Deacetylase Inhibitor (MS-275) Promotes ... [mdpi.com]
5. Molecular Medicine Reports [spandidos-publications.com]
6. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]
7. LMK-235 suppresses osteoclastogenesis and promotes ... [pubmed.ncbi.nlm.nih.gov]
8. LMK-235 suppresses osteoclastogenesis and promotes ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [LMK-235 osteogenic differentiation vs MS-275]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548546#lmk-235-osteogenic-differentiation-vs-ms-275>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)